trans-3,4-Dihydroxypiperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves chiral templates or starting compounds to achieve the desired stereochemistry. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, demonstrating the feasibility of synthesizing piperidine derivatives with specific stereochemistry through controlled reactions (Liang & Datta, 2005). Additionally, facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported, highlighting the methods to achieve specific configurations and conformations of piperidine rings (Chiou, Lin, & Liang, 2010).
Molecular Structure Analysis
X-ray crystallographic analysis provides insights into the molecular structure of piperidine derivatives. For example, the analysis of 4-hydroxy-1-methylpiperidine betaine hydrochloride polymorphs revealed the chair conformation of the piperidine ring and the positional variations of the hydroxy group, demonstrating the structural versatility of these compounds (Dega‐Szafran et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives exhibit a range of chemical behaviors, including their ability to act as pH-sensitive conformational switches. This property is illustrated by derivatives of trans-3-hydroxy-4-aminopiperidine, which can undergo two consecutive flips in conformation in response to changes in solution pH (Samoshin et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility and crystalline structure, are influenced by their molecular conformations and interactions. Studies on polymorphs of related compounds provide valuable information on how structural variations affect their physical properties and stability (Dega‐Szafran et al., 2005).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity and stereoselectivity, are critical for their synthesis and application. For example, the stereocontrolled synthesis of piperidine derivatives from chiral templates demonstrates the importance of stereochemistry in determining the chemical behavior and potential applications of these compounds (Liang & Datta, 2005).
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-piperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Dihydroxypiperidine hydrochloride |
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